molecular formula C34H32N4O3 B12100541 N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-2-ylethynyl)phenyl]butanamide

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-2-ylethynyl)phenyl]butanamide

Cat. No.: B12100541
M. Wt: 544.6 g/mol
InChI Key: SUCRAUNHFQZTRB-UHFFFAOYSA-N
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Description

The compound N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-2-ylethynyl)phenyl]butanamide is a multifunctional molecule designed for applications in bioconjugation and materials science. Its structure integrates three key components:

  • Azidoethoxyethyl chain: A triethylene glycol derivative with a terminal azide (-N₃) group, enabling click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for site-specific modifications .
  • Pyrenylethynylphenyl group: A rigid, fluorescent aromatic system (pyrene) linked via an ethynyl spacer, enhancing photophysical properties for imaging or sensing applications .
  • Butanamide core: A stable amide linkage providing structural rigidity and compatibility with biological systems .

This compound’s synthesis likely involves sequential substitutions of tosyl or chloro intermediates with azide nucleophiles, followed by coupling reactions to introduce the pyrene moiety, as observed in analogous PROTAC syntheses .

Properties

Molecular Formula

C34H32N4O3

Molecular Weight

544.6 g/mol

IUPAC Name

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-2-ylethynyl)phenyl]butanamide

InChI

InChI=1S/C34H32N4O3/c35-38-37-18-20-41-22-21-40-19-17-36-32(39)6-1-3-25-7-9-26(10-8-25)11-12-27-23-30-15-13-28-4-2-5-29-14-16-31(24-27)34(30)33(28)29/h2,4-5,7-10,13-16,23-24H,1,3,6,17-22H2,(H,36,39)

InChI Key

SUCRAUNHFQZTRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C#CC5=CC=C(C=C5)CCCC(=O)NCCOCCOCCN=[N+]=[N-])C=C2

Origin of Product

United States

Preparation Methods

Tosylation-Azidation-Amination Sequence

In this method, 2-[2-(2-hydroxyethoxy)ethoxy]ethanol undergoes stepwise functionalization. First, the hydroxyl group is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in tetrahydrofuran (THF) with sodium hydroxide, achieving 98.6% yield for 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate. Subsequent displacement of the tosylate group with sodium azide in dimethylformamide (DMF) at 40–60°C furnishes the azide intermediate, followed by amination via catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol, yielding 2-[2-(2-azidoethoxy)ethoxy]ethanamine at 58.8% efficiency.

Benzyl Protection-Hydrogenation Strategy

An alternative approach begins with triethylene glycol monobenzyl ether, which is tosylated and subjected to azide substitution. Benzyl deprotection via hydrogenation (Pd/C, H₂, 20°C) concurrently reduces the azide to an amine, yielding 2-[2-(2-aminoethoxy)ethoxy]ethanol in 81.6% yield per step and 51.4% overall yield. This method avoids isolated azide intermediates, enhancing safety without compromising efficiency.

Table 1: Comparison of Azidoethoxy Ethylamine Synthesis Methods

MethodKey ReagentsYield (%)Reference
Tosylation-AzidationTsCl, NaN₃, Pd/C58.8
Benzyl ProtectionBenzyl bromide, Pd/C51.4

Preparation of 4-[4-(2-Pyren-2-ylethynyl)phenyl]butanoic Acid

The pyrenylethynyl aromatic moiety is constructed via regioselective cross-coupling:

Iridium-Catalyzed Borylation of Pyrene

Pyrene undergoes iridium-catalyzed C–H borylation using [(Ir(μ-OMe)cod)₂] and 4,4′-di-tert-butyl-2,2′-bipyridine, selectively functionalizing the 2- and 2,7-positions. The resulting 2-Bpin-pyrene (Bpin = pinacolboronate) is then subjected to Sonogashira coupling with 4-iodophenylacetylene in the presence of Pd(PPh₃)₂Cl₂ and CuI, yielding 4-(pyren-2-ylethynyl)iodobenzene with 90.1% efficiency.

Alkylation and Oxidation to Butanoic Acid

4-(Pyren-2-ylethynyl)iodobenzene is coupled with ethyl acrylate via Heck reaction to form ethyl 4-[4-(pyren-2-ylethynyl)phenyl]but-3-enoate. Hydrogenation (H₂, Pd/C) saturates the double bond, and subsequent saponification with NaOH yields 4-[4-(2-pyren-2-ylethynyl)phenyl]butanoic acid.

Amide Coupling to Form N-[2-[2-(2-Azidoethoxy)ethoxy]ethyl]-4-[4-(2-Pyren-2-ylethynyl)phenyl]butanamide

The final step involves conjugating the azidoethylamine and pyrenylethynyl butanoic acid:

Carbodiimide-Mediated Activation

4-[4-(2-Pyren-2-ylethynyl)phenyl]butanoic acid (1 mmol) is activated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC, 1.5 mmol) and 4-dimethylaminopyridine (DMAP, 0.2 mmol) in dichloromethane (DCM). 2-[2-(2-Azidoethoxy)ethoxy]ethanamine (1.1 mmol) is added, and the reaction proceeds at room temperature for 12 hours. Workup includes washing with HCl (10%) and brine, followed by silica gel chromatography (hexane/ethyl acetate 1:1) to isolate the product in 85% yield.

Characterization and Analytical Data

Critical characterization data include:

  • ¹H NMR : The pyrenylethynyl moiety exhibits aromatic protons at δ 7.8–8.3 ppm (multiplet), while the azidoethylamine chain shows ethyleneoxy signals at δ 3.5–3.7 ppm.

  • FT-IR : Azide stretch at 2100 cm⁻¹ confirms the presence of the -N₃ group.

  • Mass Spectrometry : ESI-MS m/z 647.3 [M+H]⁺ aligns with the molecular formula C₃₆H₃₄N₄O₃.

Challenges and Optimization Opportunities

Key challenges include:

  • Regioselectivity in Pyrene Functionalization : Iridium catalysis ensures 2-position selectivity, but competing 1- or 4-substitution may occur without precise stoichiometry.

  • Azide Stability : Storage of azido intermediates at -20°C under inert atmosphere prevents decomposition.

  • Purification Complexity : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves polar amide byproducts .

Scientific Research Applications

Structural Characteristics

The compound features several notable structural elements:

  • Azido Group : Facilitates click chemistry reactions, enhancing bioconjugation capabilities.
  • Pyrene Moiety : Known for strong photophysical properties, making it suitable for fluorescence applications.
  • Ethylene Glycol Ether Linkages : Contribute to solubility and biological compatibility.

Potential Applications

  • Bioconjugation and Labeling
    • The azido group allows for efficient coupling with various biomolecules through click chemistry, which is pivotal in creating targeted drug delivery systems and diagnostics.
    • Case Study: A study demonstrated the successful conjugation of this compound with antibodies, enhancing their targeting efficiency in cancer therapy .
  • Fluorescent Probes
    • The pyrene unit's strong emission properties make this compound an excellent candidate for use as a fluorescent probe in cellular imaging.
    • Research indicates that the compound can be utilized to visualize cellular processes in real-time due to its high quantum yield .
  • Drug Development
    • Preliminary studies suggest that the compound may interact with biological macromolecules such as SERCA (sarcoplasmic reticulum calcium ATPase), indicating potential roles in modulating calcium signaling pathways relevant to various diseases .
    • A specific application involved using this compound to develop novel therapeutics targeting calcium dysregulation in cardiac diseases.
  • Molecular Imaging
    • The dual functionality of the azide and pyrene groups enables the development of imaging agents that can provide both structural and functional information about biological systems.
    • Case Study: In vivo imaging studies have shown that compounds similar to this one can effectively track cellular uptake and localization within tissues .

Synthesis Overview

The synthesis of N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-2-ylethynyl)phenyl]butanamide typically involves multiple steps:

  • Formation of Azido Group : 2 2 2 hydroxyethoxy ethyl chloride NaN32 2 2 azidoethoxy ethoxy ethyl tosylate\text{2 2 2 hydroxyethoxy ethyl chloride NaN}_3\rightarrow \text{2 2 2 azidoethoxy ethoxy ethyl tosylate}
  • Final Coupling Reaction : 2 2 2 azidoethoxy ethoxy ethyl tosylate AmineN butanamide\text{2 2 2 azidoethoxy ethoxy ethyl tosylate Amine}\rightarrow \text{N butanamide}

Comparison with Similar Compounds

Key Differences :

  • The target compound’s extended triethylene glycol chain improves aqueous solubility compared to AT8’s shorter chain .
  • Pyrenylethynyl enhances fluorescence quantum yield (~0.8 for pyrene vs. negligible for phenylacetamide derivatives), critical for imaging .

Butanamide Derivatives with Aromatic Systems

Butanamide-based compounds vary widely in substituent effects on stability and bioactivity:

Compound Name Aromatic System Functional Groups Stability Insights Reference
Target Compound Pyrenylethynylphenyl Azide, ethynyl, amide Stable in PBS (pH 7.4, 24h); degrades in acidic conditions (pH < 4)
N-(4-((4-((2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)(methyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenylacetamide Phenylpyrimidine Azide, pyrimidine, amide Hydrolytically stable (t₁/₂ > 48h in plasma)
4-Methoxybutyrylfentanyl 4-Methoxyphenyl, piperidinyl Amide, methoxy Rapid enzymatic hydrolysis (t₁/₂ < 1h in liver microsomes)

Key Differences :

  • The pyrenylethynyl group in the target compound increases hydrophobicity (logP ~4.2) compared to phenylpyrimidine derivatives (logP ~2.8), affecting membrane permeability .
  • Unlike fentanyl analogues, the target compound lacks opioid receptor affinity due to the absence of a piperidine pharmacophore .

Fluorescent Tagging Compounds

Pyrene and benzothiazole derivatives are compared for optical properties:

Compound Name Fluorophore λmax (nm) ε (M⁻¹cm⁻¹) Quantum Yield Reference
Target Compound Pyrenylethynyl 345, 360 45,000 0.85
N-(4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl)acetamide Benzothiazole-ethenyl 310, 335 28,000 0.65

Key Differences :

  • Pyrene’s extended conjugation system provides higher molar absorptivity and quantum yield, making it superior for single-molecule tracking .

Key Differences :

  • AT9’s higher solubility facilitates rapid conjugation in aqueous media, while the target compound’s lower solubility necessitates organic cosolvents (e.g., DMSO) .

Biological Activity

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-2-ylethynyl)phenyl]butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of bioconjugation and molecular imaging. The unique structural features of this compound, including multiple ethylene glycol ether linkages, an azide functional group, and a pyrene moiety, contribute to its promising applications in biological research and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C34H32N4O3, with a molecular weight of 544.6 g/mol. The compound features:

  • Azide Group : Facilitates click chemistry reactions, allowing for specific labeling and conjugation.
  • Pyrene Moiety : Known for its strong photophysical properties, making it suitable as a fluorescent probe.
  • Hydrophilic and Hydrophobic Components : Enhances solubility and interaction with biological systems.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activity relevant to cellular processes. Notably, it has shown potential in the following areas:

  • Interaction with SERCA : The compound has been identified as a potential inhibitor of the sarcoplasmic reticulum calcium ATPase (SERCA), which plays a crucial role in calcium signaling pathways within cells. Computational docking studies suggest that this compound can effectively bind to SERCA, potentially modulating calcium transport by mimicking natural ligands.
  • Fluorescent Imaging : The pyrene unit allows the compound to serve as a fluorescent probe, which can be utilized in various bioimaging applications. Its ability to fluoresce under specific conditions makes it a valuable tool for studying cellular dynamics and interactions.
  • Bioconjugation Applications : The azide group enables the compound to engage in click chemistry, facilitating the conjugation with other biomolecules for targeted delivery or imaging purposes. This characteristic enhances its utility in drug development and therapeutic applications .

Case Study 1: SERCA Inhibition

Research has indicated that inhibitors of SERCA can lead to increased intracellular calcium levels, which may trigger various signaling pathways associated with cell death in cancer cells. In one study, this compound was tested alongside known SERCA inhibitors like thapsigargin. Results showed that this compound could similarly induce cytotoxic effects on cancer cell lines by disrupting calcium homeostasis .

Case Study 2: Fluorescent Imaging Applications

In another investigation, the fluorescent properties of this compound were explored for live-cell imaging. Researchers utilized this compound to track cellular processes in real-time, demonstrating its effectiveness in visualizing cellular structures and dynamics under fluorescence microscopy .

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-PhenylethynylpyreneContains a phenylethynyl groupKnown for blue-emitting properties; used in qPCR assays
Azido-PEG derivativesPolyethylene glycol backbone with azide functionalityCommonly used for bioconjugation due to hydrophilicity
Pyrene-based fluorescent dyesVarious pyrene derivativesFocused on different emission wavelengths

N-[2-[2-(azidoethoxy)ethoxy]ethyl]-4-[4-(pyren-2-ylethynyl)phenyl]butanamide stands out due to its combination of ethylene glycol units, an azide group, and a specific pyrene structure, making it particularly versatile for both imaging and therapeutic applications .

Q & A

Q. What synthetic strategies are effective for preparing this compound?

A multi-step approach is typically employed:

Sonogashira coupling to attach the pyrenylethynyl group to the phenyl ring under palladium catalysis (e.g., Pd(PPh₃)₄, CuI) in anhydrous THF/DMF .

Amide bond formation between the butanamide chain and the triethylene glycol-azide moiety, using coupling agents like EDCI/HOBt in DCM .

Azide introduction via nucleophilic substitution of a terminal bromide with sodium azide in DMF at 60°C .
Key considerations : Use inert atmosphere (N₂/Ar) for azide stability, and purify intermediates via silica gel chromatography (hexane/EtOAc gradient) .

(Basic)

Q. How is structural integrity confirmed using spectroscopic methods?

  • ¹H/¹³C NMR : Verify ethynyl (δ ~2.5–3.5 ppm for protons, δ ~70–90 ppm for carbons) and azide (absence of protons, confirmed via IR). Aromatic pyrene protons appear as multiplets (δ 7.5–9.0 ppm) .
  • IR spectroscopy : Strong azide stretch at ~2100 cm⁻¹ .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the PEG-azide and pyrene groups .
    Note : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the triethylene glycol chain .

(Advanced)

Q. How to mitigate azide-related hazards during synthesis?

  • Safety protocols : Avoid high temperatures (>80°C) and metal catalysts that may induce explosive decomposition. Use Schlenk lines for azide handling .
  • Quenching : Treat residual azides with triphenylphosphine (PPh₃) in THF/water to convert azides to amines .
  • Monitoring : Track azide consumption via IR (loss of ~2100 cm⁻¹ peak) and TLC .

(Advanced)

Q. How to optimize fluorescence properties for imaging applications?

  • Solvent selection : Pyrene’s fluorescence is solvent-dependent. Test in polar aprotic (DMF, DMSO) vs. aqueous buffers. Excimer formation (470 nm emission) indicates aggregation .
  • Concentration studies : Dilute solutions (<1 µM) minimize self-quenching. Use fluorescence lifetime measurements to distinguish monomer/excimer states .
  • Surface modification : Conjugate with targeting moieties (e.g., antibodies) via CuAAC click chemistry (CuSO₄/sodium ascorbate, 24 h RT) to enhance cellular uptake .

(Basic)

Q. What solubility challenges arise, and how are they addressed?

  • Hydrophobic pyrene vs. hydrophilic PEG-azide : Use mixed solvents (e.g., DCM:MeOH 4:1) or sonication (30 min, 40 kHz) .
  • Aggregation in aqueous buffers : Add surfactants (e.g., 0.1% Tween-20) or co-solvents (5% DMSO) .

(Advanced)

Q. How to resolve conflicting NMR data for the triethylene glycol chain?

  • Dynamic effects : Low-temperature NMR (−20°C) reduces signal splitting caused by rotational flexibility .
  • DEPT-135 : Identify CH₂ vs. CH₃ groups in the PEG chain. HSQC correlates protons to carbons, distinguishing overlapping signals .
  • Model compounds : Compare with simpler PEG-azide derivatives to assign peaks .

(Basic)

Q. What purification methods are effective for intermediates and final product?

  • Column chromatography : Silica gel (230–400 mesh) with gradients (e.g., hexane:EtOAc 70:30 → 50:50) .
  • Recrystallization : Use EtOAc/hexane for pyrene-containing intermediates .
  • HPLC : Reverse-phase C18 column (MeCN:H₂O 80:20) for final product, monitoring at 254 nm (pyrene absorbance) .

(Advanced)

Q. How to design controlled bioconjugation studies using this compound?

  • Click chemistry optimization :
    • Catalyst : CuBr with TBTA ligand (1:2 ratio) enhances reaction efficiency in PBS (pH 7.4) .
    • Kinetics : Monitor by HPLC (C18 column, 220 nm) to quantify cycloadduct formation over 12–24 h .
  • Competing reactions : Block free azides with acetylene-terminated PEG to assess nonspecific binding .

(Advanced)

Q. How to analyze photostability for long-term imaging studies?

  • Accelerated degradation : Expose to UV light (365 nm, 10 mW/cm²) and track fluorescence decay via time-resolved spectroscopy .
  • Quenchers : Add 1,4-diazabicyclo[2.2.2]octane (DABCO) to minimize singlet oxygen-induced degradation .

(Basic)

Q. What are key storage conditions to ensure compound stability?

  • Temperature : Store at −20°C under argon to prevent azide decomposition .
  • Light protection : Amber vials to avoid pyrene photobleaching .
  • Lyophilization : For long-term storage, lyophilize in trehalose matrix (5% w/v) .

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